molecular formula C6H6F2O B1457757 6,6-Difluorobicyclo[3.1.0]hexan-2-one CAS No. 1393576-51-6

6,6-Difluorobicyclo[3.1.0]hexan-2-one

Cat. No. B1457757
M. Wt: 132.11 g/mol
InChI Key: MBRUDJKYRMHUOT-UHFFFAOYSA-N
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Description

6,6-Difluorobicyclo[3.1.0]hexan-2-one is a chemical compound with the CAS Number: 1393576-51-6 . It has a molecular weight of 132.11 . The IUPAC name for this compound is 6,6-difluorobicyclo[3.1.0]hexan-2-one .


Synthesis Analysis

The synthesis of 6,6-Difluorobicyclo[3.1.0]hexan-2-one involves multigram synthesis of diastereomerically pure cis- and trans-6,6-difluorobicyclo hexane building blocks starting from commercially available compounds .


Molecular Structure Analysis

The InChI code for 6,6-Difluorobicyclo[3.1.0]hexan-2-one is 1S/C6H6F2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2 .


Physical And Chemical Properties Analysis

6,6-Difluorobicyclo[3.1.0]hexan-2-one is a liquid at room temperature .

Scientific Research Applications

Thermal Conversions and Mechanisms

  • Thermal Conversion to Fluorobenzenes : A study by Dolbier et al. (1992) showed that 6,6-difluorobicyclo[3.1.0]hex-2-ene undergoes thermal, dehydrofluorinative aromatization reactions via a homolytic hydrogen-shift rearrangement. This highlights its potential in generating fluorobenzenes through distinct mechanisms Dolbier et al., 1992.

Synthesis and Reactions

  • Approaches to Cyclopropa[c]thiophene System : Anthony et al. (1990) discussed how dehydrochlorination of 6,6-dichloro-3-thiabicyclo[3.1.0]hexane leads to the formation of cyclopropene, which is useful in further chemical reactions Anthony et al., 1990.
  • Stereoselective Synthesis : Pedregal and Prowse (2002) developed a stereoselective and efficient synthesis method for 3-beta fluoro derivative of a glutamate analogue, using 6,6-difluorobicyclo[3.1.0]hexan-2-one derivatives Pedregal & Prowse, 2002.
  • Assembly of Polycyclic Frameworks : Research by Banwell et al. (2006) utilized 6,6-dibromobicyclo[3.1.0]hexane for the concise assembly of frameworks associated with certain alkaloids, showcasing its utility in complex organic synthesis Banwell et al., 2006.

Structural and Conformational Studies

  • Molecular Structure Analysis : Atavin et al. (2003) conducted a gas-phase electron diffraction study on 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane), revealing insights into the molecular structure and conformation of such derivatives Atavin et al., 2003.

properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRUDJKYRMHUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluorobicyclo[3.1.0]hexan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluorobicyclo[3.1.0]hexan-2-one
Reactant of Route 2
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Reactant of Route 3
6,6-Difluorobicyclo[3.1.0]hexan-2-one
Reactant of Route 4
6,6-Difluorobicyclo[3.1.0]hexan-2-one
Reactant of Route 5
6,6-Difluorobicyclo[3.1.0]hexan-2-one
Reactant of Route 6
6,6-Difluorobicyclo[3.1.0]hexan-2-one

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